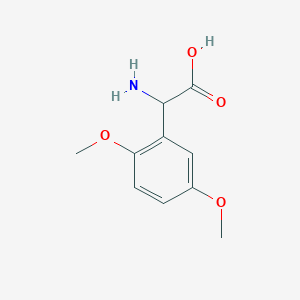

2-amino-2-(2,5-dimethoxyphenyl)acetic Acid

Description

Significance within α-Amino Acid Chemistry

The field of α-amino acid chemistry extends far beyond the study of protein constituents. Non-proteinogenic amino acids, such as 2-amino-2-(2,5-dimethoxyphenyl)acetic acid, are of immense interest for their ability to introduce novel structural and functional diversity into peptides and other bioactive molecules. echemhub.com The incorporation of such unnatural amino acids can lead to peptides with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities. echemhub.com The dimethoxyphenyl group of this particular arylglycine can engage in various non-covalent interactions, influencing the conformation and binding properties of molecules that incorporate this scaffold.

Historical Context of Research on Arylglycine Derivatives

The study of arylglycine derivatives has a rich history, driven by their presence in natural products and their utility in medicinal chemistry. Arylglycines are characterized by the presence of an aryl group directly attached to the α-carbon of glycine (B1666218). Research in this area has led to the development of numerous synthetic methodologies aimed at preparing these compounds in an enantiomerically pure form, which is often crucial for their biological activity. researchgate.netbeilstein-journals.orgrsc.org The development of methods for the asymmetric synthesis of arylglycines has been a significant focus, employing techniques such as chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. rsc.org The exploration of arylglycine derivatives continues to be an active area of research, with ongoing efforts to develop more efficient and versatile synthetic routes. beilstein-journals.org

Role as a Chemical Precursor and Research Scaffold

One of the primary applications of this compound in a research setting is its function as a chemical precursor. Its constituent parts—the amino group, the carboxylic acid group, and the aromatic ring—can all be chemically modified to create a wide array of more complex molecules. For instance, the amino and carboxylic acid groups can participate in peptide bond formation, allowing for its incorporation into peptide chains.

The dimethoxyphenyl moiety serves as a versatile scaffold. The methoxy (B1213986) groups can be demethylated to reveal hydroxyl groups, which can then be further functionalized. The phenyl ring itself can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. This adaptability makes this compound a valuable starting material for the synthesis of libraries of compounds for screening in drug discovery and materials science research.

Below is a data table outlining the key chemical identifiers for this compound and a related chiral variant.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 318270-06-3 |

| Molecular Formula | C10H13NO4 |

| Related Chiral Compound | (R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid |

| CAS Number (Chiral Variant) | 1213952-27-2 |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,5-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-6-3-4-8(15-2)7(5-6)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVRCQQLOWAZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318270-06-3 | |

| Record name | α-Amino-2,5-dimethoxybenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318270-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Strategies

Classical Approaches for α-Amino Acid Synthesis

Classical methods are well-established procedures in organic synthesis that typically yield racemic products, meaning they produce an equal mixture of both stereoisomers. These approaches are often valued for their simplicity and the use of readily available starting materials.

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a three-component reaction that produces α-amino acids from an aldehyde, ammonia (B1221849), and cyanide. wikipedia.org This method is highly adaptable for the synthesis of arylglycines, including 2-amino-2-(2,5-dimethoxyphenyl)acetic acid.

The process begins with the reaction of 2,5-dimethoxybenzaldehyde (B135726) with ammonia to form an imine. masterorganicchemistry.com The subsequent nucleophilic addition of a cyanide ion (from a source like potassium cyanide) to the imine carbon creates an α-aminonitrile intermediate, specifically 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile. wikipedia.orgmasterorganicchemistry.com The final step involves the hydrolysis of the nitrile group under either acidic or basic conditions. masterorganicchemistry.comyoutube.com This hydrolysis converts the nitrile into a carboxylic acid, yielding the target amino acid as a racemic mixture. masterorganicchemistry.com The use of ammonium (B1175870) chloride (NH₄Cl) is common as it serves as a source for both ammonia and a mild acid to facilitate imine formation. masterorganicchemistry.com

Table 1: Overview of the Strecker Synthesis for this compound

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 2,5-dimethoxybenzaldehyde, Ammonia (NH₃) | 2,5-dimethoxybenzaldimine | Formation of the imine intermediate. |

| 2 | 2,5-dimethoxybenzaldimine, Cyanide (e.g., KCN) | 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile | Nucleophilic addition of cyanide to the imine. |

| 3 | 2-amino-2-(2,5-dimethoxyphenyl)acetonitrile, Water (H₂O), Acid or Base | (±)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid | Hydrolysis of the nitrile to a carboxylic acid. |

Another classical route to α-amino acids is through the formation and subsequent hydrolysis of a hydantoin (B18101) intermediate. This method, often associated with the Bucherer-Bergs reaction, typically begins with the reaction of an aldehyde or ketone, potassium cyanide, and ammonium carbonate. For the synthesis of the target compound, 2,5-dimethoxybenzaldehyde is the starting aldehyde.

This mixture reacts to form 5-(2,5-dimethoxyphenyl)hydantoin. An alternative approach involves a Knoevenagel condensation between 2,5-dimethoxybenzaldehyde and hydantoin itself to form an unsaturated 5-arylmethylenehydantoin, which is then reduced to the 5-substituted hydantoin. thieme-connect.de The hydantoin ring is exceptionally stable, and its cleavage requires vigorous reaction conditions. researchgate.net The hydrolysis is typically carried out using a strong base, such as aqueous sodium hydroxide (B78521) or barium hydroxide, at high temperatures for an extended period to open the ring and form the sodium salt of the amino acid. thieme-connect.degoogle.com Subsequent acidification yields the final racemic this compound.

Table 2: Hydantoin Hydrolysis Route

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | 2,5-dimethoxybenzaldehyde, Potassium Cyanide, Ammonium Carbonate | 5-(2,5-dimethoxyphenyl)hydantoin | Formation of the hydantoin ring (Bucherer-Bergs reaction). |

| 2 | 5-(2,5-dimethoxyphenyl)hydantoin, Strong Base (e.g., NaOH), Heat | (±)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid | Hydrolysis of the hydantoin to the amino acid. |

Asymmetric Synthesis for Enantiomerically Pure Forms

The biological activity of chiral molecules often depends on their specific stereochemistry. Therefore, the development of asymmetric synthetic methods to produce single enantiomers of this compound is of significant interest.

Asymmetric catalysis provides an elegant strategy for producing enantiomerically enriched compounds. In this approach, a small amount of a chiral catalyst creates a chiral environment that directs the reaction to preferentially form one enantiomer over the other.

For the synthesis of arylglycines, catalytic asymmetric versions of the Strecker reaction are prominent. wikipedia.org This involves using a chiral catalyst to control the addition of the cyanide nucleophile to the imine derived from 2,5-dimethoxybenzaldehyde. msu.edu Chiral organocatalysts, such as BINOL-derived phosphoric acids, have proven effective in catalyzing multicomponent reactions with high enantioselectivity. nih.gov These catalysts can activate the imine through hydrogen bonding, creating a stereochemically defined pocket that guides the incoming cyanide to one face of the imine, leading to an enantiomerically enriched α-aminonitrile. This intermediate is then hydrolyzed to the corresponding chiral amino acid.

Table 3: Chiral Catalyst-Mediated Asymmetric Strecker Reaction

| Component | Example | Role |

|---|---|---|

| Aldehyde | 2,5-dimethoxybenzaldehyde | Substrate |

| Amine Source | Ammonia or an amine derivative | Forms the imine |

| Cyanide Source | KCN, TMSCN | Nucleophile |

| Chiral Catalyst | BINOL-phosphoric acid derivative | Induces enantioselectivity |

| Product | Enantiomerically enriched this compound | Target Molecule |

This strategy involves the use of a chiral ligand that coordinates to a metal center or a chiral auxiliary that is temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction.

One prominent method utilizes chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand, such as (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB). researchgate.net This Ni(II) complex serves as a chiral glycine equivalent. The complex can be deprotonated to form a nucleophilic enolate, which can then react with an electrophile. While often used for alkylation, this methodology can be adapted for the synthesis of specific arylglycines. After the key bond-forming step, the desired amino acid is cleaved from the chiral auxiliary, which can often be recovered and reused. researchgate.net

Another approach is a substrate-controlled diastereoselective reaction. For instance, in an asymmetric Strecker reaction, ammonia can be replaced by a chiral amine, such as (S)-α-phenylethylamine. wikipedia.org The reaction with 2,5-dimethoxybenzaldehyde and cyanide would produce a mixture of diastereomeric α-aminonitriles. These diastereomers have different physical properties and can be separated by chromatography or crystallization. Subsequent hydrolysis and removal of the chiral auxiliary would yield the enantiomerically pure target amino acid.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. chimia.ch This strategy leverages the existing stereocenters of the natural product to build the target molecule.

For the synthesis of (R)- or (S)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid, a potential starting material could be an existing chiral amino acid or a derivative. For example, a synthesis could be envisioned starting from a natural amino acid that is elaborated through a series of stereoconservative or stereospecific reactions to introduce the 2,5-dimethoxyphenyl group while retaining the original stereochemistry at the α-carbon. unl.edu Alternatively, a non-amino acid starting material from the chiral pool, such as the sugar L-rhamnose, could be chemically transformed into a chiral aldehyde intermediate, which then undergoes further reactions, like a stereospecific cyclization, to construct the arylglycine framework. nih.gov The key principle is the transfer of chirality from the starting material to the final product.

Table 4: Potential Starting Materials for Chiral Pool Synthesis

| Chiral Pool Source Class | Specific Example | Rationale |

|---|---|---|

| Amino Acids | L-Aspartic Acid or L-Glutamic Acid | Provides a pre-existing α-amino acid scaffold. |

| Sugars | L-Rhamnose or D-Mannose | Offers multiple stereocenters that can be manipulated to create the desired chirality. nih.gov |

| Hydroxy Acids | (S)-Lactic Acid or (R,R)-Tartaric Acid | Can be converted into chiral building blocks. |

Racemic Resolution Techniques

Racemic resolution is a cornerstone of stereoselective synthesis, allowing for the separation of enantiomers from a racemic mixture. For a chiral molecule like this compound, several techniques can be employed to isolate the desired stereoisomer.

Diastereomeric Salt Formation and Crystallization

A classical and widely used method for resolving racemic acids and amines is through the formation of diastereomeric salts. amazonaws.combeilstein-journals.org This technique involves reacting the racemic mixture with a chiral resolving agent, which is itself a single enantiomer of another compound. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility. amazonaws.com This difference in solubility allows for their separation by fractional crystallization.

For the resolution of racemic this compound, chiral bases such as brucine, strychnine, or synthetic amines like 1-phenylethanamine could be employed. amazonaws.com Conversely, if the amino acid is in its ester form, chiral acids like tartaric acid and its derivatives are common resolving agents. nih.govresearchgate.net For instance, in the resolution of DL-leucine, (+)-di-1,4-toluoyl-D-tartaric acid monohydrate has been used effectively. The process involves the formation of two diastereomeric salts, D-leucine:D-DTTA and L-leucine:D-DTTA, which exhibit different solubilities, enabling their separation. A similar strategy could be envisioned for this compound, where the less soluble diastereomeric salt would crystallize out of the solution, allowing for the isolation of one enantiomer. The resolving agent can then be removed to yield the enantiomerically pure amino acid.

| Resolving Agent Class | Example Resolving Agent | Principle of Separation |

| Chiral Bases | Brucine, 1-Phenylethanamine | Formation of diastereomeric salts with different solubilities |

| Chiral Acids (for esters) | Tartaric acid derivatives | Formation of diastereomeric salts with different solubilities |

Enzymatic Resolution Approaches

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical methods. mdpi.com These reactions are catalyzed by enzymes, which are chiral molecules themselves and can exhibit high enantioselectivity. Lipases are a common class of enzymes used for the kinetic resolution of racemic mixtures of esters. nih.govunits.it

In the context of this compound, a potential enzymatic resolution strategy would involve the lipase-catalyzed hydrolysis of its racemic ester. The enzyme would selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. For example, lipase (B570770) PSIM from Burkholderia cepacia has been successfully used for the hydrolysis of racemic β-fluorophenyl-substituted β-amino acid esters, yielding both the unreacted (R)-esters and the (S)-amino acid products with excellent enantiomeric excess (≥99%). mdpi.com A similar approach could be applied to the methyl or ethyl ester of this compound. The separation of the resulting acid from the unreacted ester is typically straightforward due to their different chemical properties.

| Enzyme Class | Typical Substrate | Principle of Resolution | Representative Example |

| Lipases | Racemic esters | Enantioselective hydrolysis | Hydrolysis of racemic β-amino carboxylic esters catalyzed by Lipase PSIM |

Dynamic Kinetic Resolution Methods

A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomerically pure product.

For α-aryl amino acids, DKR can be achieved using various catalytic systems. One notable approach involves the use of modified cinchona alkaloids as dual-function catalysts. These catalysts can mediate both the rapid racemization of the starting material and the enantioselective reaction to form the desired product. For instance, a DKR of racemic α-aryl unsaturated N-acyl ureas (UNCAs) has been accomplished using a modified cinchona alkaloid, leading to the synthesis of α-aryl amino acids with high enantiomeric excess (89-92% ee) and in high yields (86-95%). nih.gov Another strategy employs a combination of an enzyme for the stereoselective transformation and a metal catalyst for the racemization.

| DKR Strategy | Catalytic System | Key Advantage |

| Dual-Function Catalysis | Modified Cinchona Alkaloids | Single catalyst for both racemization and resolution |

| Chemoenzymatic DKR | Enzyme + Metal Catalyst | Combines high selectivity of enzymes with efficient chemical racemization |

Palladium-Catalyzed Synthesis Protocols

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, is a versatile method for the synthesis of aryl amines from aryl halides and amines. beilstein-journals.org This reaction could be a viable route for the synthesis of this compound derivatives.

A potential synthetic route could involve the palladium-catalyzed N-arylation of an amino acid derivative. For example, a tandem N-arylation/carboamination of γ-amino alkenes with two different aryl bromides has been demonstrated to produce N-aryl-2-benzyl pyrrolidine (B122466) derivatives stereoselectively. nih.gov While not a direct synthesis of the target compound, this illustrates the potential of palladium catalysis in constructing complex amino acid derivatives. The synthesis of N-aryl-debenzeyldonepezil analogues has also been achieved using the Buchwald-Hartwig cross-coupling reaction as a key step. rsc.org The application of such a strategy to an appropriate precursor could lead to the formation of this compound. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

| Reaction Type | Key Reagents | Potential Application |

| Buchwald-Hartwig Amination | Palladium catalyst, phosphine ligand, base | N-arylation of an amino acid precursor |

Development of Novel Synthetic Pathways and Process Optimization

The development of novel and efficient synthetic pathways is crucial for the large-scale production of valuable chemical compounds. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are particularly attractive as they can reduce waste, save time, and lower costs.

| Synthetic Approach | Key Features | Potential Benefits |

| One-Pot Synthesis | Multiple reactions in a single vessel | Reduced waste, time, and cost |

| Process Optimization | Greener solvents, fewer purification steps | Increased sustainability and efficiency |

Chemical Reactivity and Transformation Studies

Reactions of the Amino Group

The presence of a primary amino group attached to the alpha-carbon imparts nucleophilic character to the molecule, making it susceptible to a range of reactions.

The amino group of 2-amino-2-(2,5-dimethoxyphenyl)acetic acid can readily undergo acylation to form corresponding amides. This reaction is a common transformation for amino acids and their derivatives. Acylation can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base to neutralize the acid byproduct.

For instance, in a related compound, β-(3,4-dimethoxyphenyl)ethylamine, the amino group is acylated using acetic anhydride (B1165640) in pyridine (B92270) to yield the corresponding N-acetylated product. orgsyn.org Similarly, the acylation of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with a haloacetylchloride in an acetone-water solvent system demonstrates the reactivity of an amino group in a comparable structural environment. google.com Another study details the acylation of an amino-ester with chloroacetyl chloride in the presence of triethylamine. mdpi.com A general and efficient method for amide bond formation involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCIHCl) in conjunction with 1-hydroxybenzotriazole (B26582) monohydrate (HOBtH2O). nih.gov

These examples suggest that this compound would react with acylating agents to produce N-acyl derivatives. The general reaction is depicted below:

R-COCl + H₂N-CH(COOH)-Ar → R-CONH-CH(COOH)-Ar + HCl (where Ar is the 2,5-dimethoxyphenyl group)

| Acylating Agent | Product | Reference |

| Acetic Anhydride | N-acetyl-2-amino-2-(2,5-dimethoxyphenyl)acetic acid | Inferred from orgsyn.org |

| Chloroacetyl chloride | N-chloroacetyl-2-amino-2-(2,5-dimethoxyphenyl)acetic acid | Inferred from google.commdpi.com |

The amino group, being nucleophilic, can participate in substitution reactions. While direct nucleophilic substitution on the amino group of this compound is not extensively documented, related transformations provide insight. For example, a patent describes a process involving the nucleophilic azidation of a 2-chloro-N-(β-oxo-2,5-dimethoxyphenyl)acetamide with sodium azide (B81097). google.com This reaction, while not directly on the primary amino acid, highlights the potential for introducing new functional groups via substitution pathways in molecules of this class.

Generally, the amino group of α-amino acids can be involved in reactions such as the Gabriel synthesis of primary amines, although this is more relevant to the synthesis of the amino acid itself rather than its subsequent reactions.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is another key site for chemical transformations, enabling the formation of esters and the reduction to corresponding alcohols.

The carboxylic acid group of this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using other esterification methods. For example, the synthesis of ethyl esters of related amino-pyrimidine-carboxylates has been reported. researchgate.net The availability of commercial compounds like "Ethyl (2,5-dimethoxyphenyl)aminoacetate" suggests that ester derivatives are synthetically accessible. bldpharm.com Furthermore, the synthesis of methyl 2-amino-4,5-dimethoxybenzoate, an ester of a related benzoic acid, illustrates a common esterification transformation in this family of compounds. researchgate.net

The general reaction for the Fischer esterification is as follows:

R'-OH + HOOC-CH(NH₂)-Ar ⇌ R'-OOC-CH(NH₂)-Ar + H₂O (where Ar is the 2,5-dimethoxyphenyl group)

| Alcohol | Ester Product | Reference |

| Methanol | Methyl 2-amino-2-(2,5-dimethoxyphenyl)acetate | Inferred from researchgate.net |

| Ethanol | Ethyl 2-amino-2-(2,5-dimethoxyphenyl)acetate | Inferred from researchgate.netbldpharm.com |

The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. The reduction of this compound would yield 2-amino-2-(2,5-dimethoxyphenyl)ethanol.

While the direct reduction of the target carboxylic acid is not explicitly detailed in the available literature, the synthesis of the closely related compound 2-amino-1-(2,5-dimethoxyphenyl)ethanol has been achieved through the reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol using sodium borohydride (B1222165). chemicalbook.comgoogle.com This demonstrates the feasibility of obtaining amino alcohol structures within this compound family through reduction reactions. The reduction of a carboxylic acid is a standard organic transformation and is expected to proceed under appropriate conditions.

| Reducing Agent | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | 2-amino-2-(2,5-dimethoxyphenyl)ethanol | General knowledge |

| Borane (BH₃) | 2-amino-2-(2,5-dimethoxyphenyl)ethanol | General knowledge |

Decarboxylation Pathways

The decarboxylation of α-amino acids is a fundamental transformation that yields valuable amine compounds. In the case of this compound, this reaction produces 2,5-dimethoxyphenethylamine, a significant precursor in medicinal chemistry. This transformation can be achieved through several modern synthetic methodologies that offer alternatives to traditional high-temperature thermal methods. stackexchange.com

Organocatalytic Decarboxylation: Inspired by the biological activity of pyridoxal (B1214274) 5'-phosphate-dependent decarboxylase enzymes, organocatalytic methods have been developed. researchgate.net These reactions often employ an aldehyde or ketone catalyst, such as 3-hydroxyisonicotinaldehyde or isophorone, which forms a Schiff base intermediate with the amino acid. researchgate.net This intermediate facilitates the expulsion of carbon dioxide. The subsequent protonation and hydrolysis of the resulting species regenerates the catalyst and releases the corresponding amine. researchgate.net

Photoredox-Catalyzed Decarboxylation: Another mild and efficient approach involves photoredox catalysis. mdpi.com This method can generate alkyl radicals from carboxylic acids under gentle conditions. mdpi.com For α-amino acids, this strategy has been successfully used for decarboxylative arylation, demonstrating the conversion of biomass-derived amino acids into valuable pharmacophores. princeton.edu The reaction typically involves a photocatalyst that, upon excitation with light, initiates a single-electron transfer process leading to the fragmentation of the carboxylate and the formation of an α-amino radical, which is then further transformed to the final amine product.

These advanced decarboxylation methods provide efficient pathways to 2,5-dimethoxyphenethylamine from this compound under mild conditions, avoiding the harsh reagents and high temperatures required in older procedures. stackexchange.com

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

The dimethoxyphenyl moiety of this compound is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy (B1213986) groups. These groups increase the nucleophilicity of the benzene (B151609) ring and direct incoming electrophiles to the ortho and para positions relative to themselves. In this specific substitution pattern (2,5-dimethoxy), the available positions for substitution are C-3, C-4, and C-6. The methoxy groups will direct incoming electrophiles primarily to these positions.

The general mechanism for these substitutions involves the generation of a strong electrophile (E+), which is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. libretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. libretexts.org

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the aromatic ring can be achieved using a halogen source in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.comchemguide.co.uk For highly activated rings like 1,4-dimethoxybenzene, these reactions can proceed rapidly, sometimes even without a catalyst, and may lead to polysubstitution if the conditions are not carefully controlled. wku.edu

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Given the activated nature of the dimethoxyphenyl ring, nitration is expected to proceed readily. For instance, the nitration of the related 3,4-dimethoxyphenylacetic acid proceeds by adding the acid to concentrated nitric acid at controlled temperatures. prepchem.com

| Reaction | Reagents | Typical Electrophile | Expected Major Product(s) on 2,5-Dimethoxyphenyl Moiety |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at C-4 and/or C-6 positions |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Substitution at C-4 and/or C-6 positions |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C-4 and/or C-6 positions |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Substitution at C-4 and/or C-6 positions |

Functionalization and Derivatization Strategies

The amino acid structure of this compound allows for a variety of functionalization and derivatization reactions at the amino and carboxylic acid groups. These modifications are crucial for applications in peptide synthesis, the development of new chemical entities, and for modifying the compound's physicochemical properties.

N-Acylation: The primary amino group can be readily acylated using various acylating agents. A common strategy in peptide chemistry is the introduction of protecting groups like the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino acid with Fmoc-Cl or Fmoc-OSu in the presence of a base. google.com Other acyl groups can be introduced using acid chlorides or anhydrides to form the corresponding amides.

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. Reagents like triphosgene (B27547) have been shown to be effective for the esterification of amino acids. researchgate.net This modification is often used to protect the carboxylic acid during other transformations or to enhance the lipophilicity of the molecule.

Pictet-Spengler Reaction: Following the decarboxylation of this compound to 2,5-dimethoxyphenethylamine, this resulting amine can undergo the Pictet-Spengler reaction. This is a powerful ring-forming reaction where the β-arylethylamine condenses with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydroisoquinoline. The high electron density of the dimethoxyphenyl ring facilitates this cyclization under relatively mild conditions.

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Amino Group | N-Acylation (Fmoc protection) | Fmoc-Cl, Base | N-Fmoc protected amino acid |

| Amino Group | N-Acylation (Acetylation) | Acetic Anhydride, Base | N-Acetyl amino acid |

| Carboxylic Acid Group | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., HCl) | Methyl ester |

| Decarboxylated Product | Pictet-Spengler Reaction | Aldehyde (e.g., Formaldehyde), Acid Catalyst | Tetrahydroisoquinoline derivative |

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These experimental spectra are often complemented by computational calculations to assign specific vibrational motions to the observed spectral bands.

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR spectrum specifically for 2-amino-2-(2,5-dimethoxyphenyl)acetic acid has been found in the public scientific literature. A detailed analysis of its characteristic vibrational bands is therefore not possible at this time.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, there is no published FT-Raman spectrum for this compound. This information is essential for a complete understanding of the molecule's vibrational properties, as Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations.

Vibrational Mode Assignments and Potential Energy Distribution

A definitive assignment of vibrational modes, supported by Potential Energy Distribution (PED) analysis from computational models like Density Functional Theory (DFT), is contingent on the availability of experimental spectra to correlate with theoretical calculations. Without experimental data for this compound, a reliable PED analysis and mode assignment cannot be performed. While studies on related molecules, such as other amino acids or dimethoxyphenyl derivatives, exist, their findings cannot be directly extrapolated to the target compound with high accuracy due to differences in molecular structure and symmetry.

Electronic Spectroscopy Studies

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. These experimental results are often interpreted with the aid of computational methods like Time-Dependent Density Functional Theory (TD-DFT).

Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no available published UV-Vis absorption spectra for this compound in the scientific literature. Such a spectrum would reveal the wavelengths of light absorbed by the molecule, corresponding to the promotion of electrons to higher energy orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

A TD-DFT analysis for this compound, which would predict its electronic absorption bands, has not been found in the searched literature. This type of computational study is necessary to assign the nature of the electronic transitions (e.g., n→π* or π→π*) and to correlate them with specific molecular orbitals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all non-exchangeable protons. The aromatic region typically displays signals corresponding to the three protons on the dimethoxy-substituted phenyl ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the methoxy (B1213986) groups and the amino acid side chain. The methoxy groups themselves appear as sharp singlet peaks, typically in the range of 3.7-3.9 ppm. The α-proton, being adjacent to the amino, carboxyl, and aromatic groups, resonates as a singlet at a distinct chemical shift. The protons of the amino and carboxylic acid groups are often broad and may exchange with deuterium (B1214612) oxide (D₂O), leading to their disappearance from the spectrum, a key diagnostic feature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected in the proton-decoupled spectrum, corresponding to its ten carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically downfield, often appearing above 170 ppm. The aromatic carbons show a range of shifts, with those bonded to the electron-donating methoxy groups appearing at higher fields (lower ppm) than the others. The two methoxy carbons will have similar shifts around 55-56 ppm, while the α-carbon signal is also readily identifiable.

While a fully assigned experimental spectrum for this compound is not publicly available, a representative table of expected chemical shifts can be predicted based on data from close structural analogs like (2,5-dimethoxyphenyl)acetic acid and other phenylglycine derivatives. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on analogous structures.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| Carboxyl (-COOH) | 10-12 (broad) | ~170-175 | Shift is concentration and solvent dependent; proton signal disappears with D₂O shake. |

| Amino (-NH₂) | 7-9 (broad) | - | Shift is pH and solvent dependent; proton signal disappears with D₂O shake. |

| α-Carbon Proton (-CH) | ~5.0-5.5 | ~55-60 | Singlet, adjacent to three functional groups. |

| Aromatic Protons (Ar-H) | ~6.8-7.2 | ~112-120 | Complex multiplet pattern due to trisubstitution. |

| Aromatic C (ipso to CH) | - | ~125-130 | Quaternary carbon. |

| Aromatic C (ortho/para to OMe) | - | ~112-118 | Shielded by electron-donating OMe groups. |

| Aromatic C (ipso to OMe) | - | ~150-154 | Deshielded quaternary carbons. |

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula with high accuracy. When coupled with fragmentation techniques (MS/MS), it provides significant structural information.

For this compound (C₁₀H₁₃NO₄), the molecular weight is 211.21 g/mol . High-resolution mass spectrometry (HRMS) would detect the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass, confirming its elemental composition.

The fragmentation pattern, typically induced by collision-induced dissociation (CID), is highly diagnostic of the structure. nih.gov Key fragmentation pathways for α-amino acids include:

Loss of Formic Acid: A common fragmentation for amino acids is the neutral loss of the carboxyl group as formic acid (HCOOH), which has a mass of 46.02 Da.

Decarboxylation: The loss of carbon dioxide (CO₂, 44.00 Da) can also occur.

α-Cleavage: Cleavage of the bond between the α-carbon and the aromatic ring is a characteristic fragmentation pathway for amines and benzylic compounds. libretexts.org This would lead to the formation of a stable iminium ion.

Side-Chain Fragmentation: The dimethoxyphenyl group can undergo its own fragmentation, such as the loss of a methyl radical (•CH₃, 15 Da) or formaldehyde (B43269) (CH₂O, 30 Da) from the methoxy substituents.

Revisiting fragmentation studies of protonated α-amino acids with high-resolution instrumentation has allowed for the identification of previously overlooked or misannotated minor fragmentation products, providing a clearer picture of the complex dissociation reactions. nih.govuni-muenster.de

Table 2: Expected Mass Spectrometry Fragments for this compound This interactive table shows predicted m/z values for key fragments based on established fragmentation patterns of amino acids.

| Fragment Ion | Proposed Structure | m/z of [M+H]⁺ | Neutral Loss (Da) | Description |

|---|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₄NO₄⁺ | 212.09 | - | Protonated molecular ion. |

| [M+H - H₂O]⁺ | C₁₀H₁₂NO₃⁺ | 194.08 | 18.01 | Loss of water. |

| [M+H - HCOOH]⁺ | C₉H₁₂NO₂⁺ | 166.08 | 46.02 | Loss of formic acid, a characteristic fragmentation of amino acids. uni-muenster.de |

| [M+H - CO₂]⁺ | C₉H₁₄NO₂⁺ | 168.10 | 44.00 | Decarboxylation. |

| [M+H - •CH₃]⁺ | C₉H₁₁NO₄⁺ | 197.07 | 15.02 | Loss of a methyl radical from a methoxy group. |

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise atomic coordinates and thus the three-dimensional arrangement of molecules. While a specific crystal structure for this compound is not publicly documented, analysis can be based on known structures of related phenylglycine derivatives. nih.govrsc.orgresearchgate.net

A crystal structure would precisely define the molecule's geometry, including all bond lengths, bond angles, and torsion angles. For phenylglycine derivatives, the aromatic sidechain is directly attached to the α-carbon, which creates significant steric constraints and restricts the conformational freedom of the side chain compared to proteinogenic amino acids like phenylalanine. rsc.org The α-carbon would exhibit a tetrahedral geometry, while the phenyl ring itself is planar. The relative orientation of the carboxyl, amino, and phenyl groups would be a key feature determined by the analysis.

The α-carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as two enantiomers (R and S). When crystallized from a racemic mixture, it can form either:

A Racemic Compound (Racemate): Both enantiomers are present in a 1:1 ratio within the same crystal unit cell. Such crystals belong to a centrosymmetric space group.

A Conglomerate: A mechanical mixture of two distinct types of chiral crystals, where each crystal contains only one of the two enantiomers. This process, known as spontaneous resolution, results in crystals belonging to non-centrosymmetric space groups.

The study of chiral amino acids versus their racemic counterparts often reveals differences in crystal packing and stability. researchgate.net

The crystal packing is dominated by a network of non-covalent interactions, which are fundamental to supramolecular chemistry. numberanalytics.com In the solid state, amino acids typically exist as zwitterions (NH₃⁺-CHR-COO⁻). The primary interactions governing the crystal structure are strong hydrogen bonds between the ammonium (B1175870) (N-H) and carboxylate (C-O) groups of neighboring molecules. These interactions lead to the formation of robust supramolecular assemblies like chains, layers, or complex three-dimensional networks. acs.orgnih.gov

Additional interactions contributing to the crystal packing include:

C-H···O Hydrogen Bonds: Weaker hydrogen bonds involving the aromatic or methoxy C-H donors and carboxylate or methoxy oxygen acceptors.

The interplay of these forces dictates the final crystal architecture and its physical properties. nih.govmdpi.com

Quantum Chemical Computations and Theoretical Modeling

Quantum chemical methods, particularly Density Functional Theory (DFT), serve as powerful predictive tools to complement experimental data. mdpi.com These computational models can calculate molecular structures and properties from first principles. researchgate.netmdpi.com

For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of the molecule, providing theoretical values for bond lengths, angles, and dihedrals that can be compared with experimental X-ray data if available.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational frequencies (IR/Raman spectra). This is invaluable for assigning experimental spectra and understanding the relationship between structure and spectroscopic output.

Analyze Electronic Properties: Determine key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the dipole moment, and the molecular electrostatic potential (MEP) map. The MEP map visually indicates regions of positive and negative charge, highlighting sites susceptible to electrophilic or nucleophilic attack. frontiersin.org

Model Reaction Energetics: Calculate thermodynamic properties like heats of formation and Gibbs free energies, which can provide insight into the stability of the molecule and the energetics of its formation pathways. researchgate.netraa-journal.org

Such theoretical studies are crucial for understanding chemical reactivity and for the rational design of new molecules with desired properties. nih.govrsc.orgacs.org

Table 3: Properties of this compound Amenable to Quantum Chemical Calculation This interactive table lists key molecular properties that can be accurately predicted using computational methods like DFT.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D structure (bond lengths, angles). | Provides the most stable conformation and a basis for all other calculations. |

| HOMO/LUMO Energies | Energy of the Highest Occupied / Lowest Unoccupied Molecular Orbital. | Relates to ionization potential, electron affinity, and chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution on the molecular surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

| Dipole Moment | A measure of the molecule's overall polarity. | Influences solubility and intermolecular interactions. |

| NMR Chemical Shifts (¹H, ¹³C) | Predicted resonance frequencies for NMR-active nuclei. | Aids in the assignment of experimental NMR spectra. |

| Vibrational Frequencies | Predicted frequencies for IR and Raman spectroscopy. | Helps in interpreting vibrational spectra and confirming functional groups. |

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, this process is extended to a conformational analysis to identify various stable conformers (rotational isomers) and their relative energies.

Table 1: Key Dihedral Angles for Conformational Analysis of Amino Acids This table illustrates the critical rotational angles that would be investigated in a conformational search for this compound, based on standard definitions for amino acid backbones and side chains.

| Dihedral Angle | Atoms Involved | Description |

|---|---|---|

| ψ (psi) | N-Cα-C'-O | Defines the rotation around the Cα-C' bond. |

| φ (phi) | C'-N-Cα-C' | Defines the rotation around the N-Cα bond. |

| χ1 (chi1) | N-Cα-Cβ-Cγ | Defines the primary rotation of the side chain. |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ | Defines the secondary rotation of the side chain. |

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intramolecular interactions. It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). The energy associated with these interactions, known as the second-order perturbation energy (E(2)), quantifies the stability derived from charge delocalization. nih.govwisc.edu

In this compound, significant stabilizing interactions are expected. These include:

Hyperconjugation: Delocalization from the lone pairs of the methoxy oxygen atoms (n_O) into the antibonding π* orbitals of the phenyl ring (n → π*). This interaction contributes to the electronic stability of the aromatic system.

Intramolecular Hydrogen Bonding: A strong interaction between the lone pair of the amino nitrogen (n_N) and the antibonding orbital of the O-H bond in the carboxylic acid group (n_N → σ*_OH), or vice versa, depending on the conformation.

Resonance in the Carboxyl Group: Delocalization from the lone pair of the hydroxyl oxygen (n_O) into the antibonding π* orbital of the carbonyl group (n_O → π*_C=O), which is characteristic of carboxylic acids.

Computational studies on analogous molecules containing dimethoxy-phenyl or carboxylic acid groups confirm the importance of these interactions in stabilizing the molecular structure. nih.govnih.gov

Table 2: Illustrative NBO Second-Order Perturbation Energies (E(2)) from an Analogous Aromatic System Data adapted from a computational study on 5,6-dimethoxy-1-indanone, demonstrating typical stabilization energies from n→π interactions relevant to the dimethoxy-phenyl group. nih.gov*

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O-methoxy) | π* (C=C aromatic) | > 5.0 | n → π* |

| LP (O-methoxy) | σ* (C-C adjacent) | ~ 1.0 - 2.0 | n → σ* |

| σ (C-H) | σ* (C-C adjacent) | ~ 2.0 - 5.0 | σ → σ* |

Molecular Electrostatic Potential (MESP) Surfaces

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is invaluable for predicting reactivity, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. mdpi.comnih.gov

For this compound, the MESP surface would display distinct regions:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They would be concentrated around the electronegative oxygen atoms of the two methoxy groups and, most prominently, the carbonyl and hydroxyl oxygens of the carboxylic acid group. nih.govresearchgate.net

Positive Potential (Blue): These electron-poor regions are targets for nucleophiles. The most positive potential would be located on the acidic hydrogen of the carboxylic group and the hydrogens of the protonated amine group (in its zwitterionic form). nih.gov

Neutral/Near-Neutral Potential (Green): This potential would cover the carbon framework of the phenyl ring and the aliphatic carbons.

The MESP map clearly illustrates the molecule's charge distribution, highlighting the acidic nature of the carboxyl proton and the basic nature of the amino group. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. Their energies and spatial distributions are fundamental in determining a molecule's electronic properties and chemical reactivity. libretexts.org The energy of the HOMO relates to its ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical descriptor of kinetic stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. mdpi.com

In this compound:

HOMO: Likely to be localized primarily on the electron-rich 2,5-dimethoxyphenyl ring, which acts as the principal electron-donating part of the molecule. materialsciencejournal.org

LUMO: Expected to be distributed over the electron-accepting carboxylic acid group, particularly on the π* orbital of the C=O bond. materialsciencejournal.org

The transition of an electron from the HOMO to the LUMO represents an intramolecular charge transfer from the substituted phenyl ring to the carboxylic acid moiety.

Table 3: Representative Frontier Molecular Orbital Energies from Analogous Molecules This table presents typical DFT-calculated energy values for HOMO, LUMO, and the energy gap, demonstrating the expected range for a substituted amino acid. nih.govmdpi.com

| Parameter | Representative Energy (eV) | Significance |

|---|---|---|

| E_HOMO | ~ -6.0 to -7.5 | Electron-donating ability |

| E_LUMO | ~ -0.5 to -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~ 5.0 to 6.5 | Chemical reactivity and kinetic stability |

Calculation of Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT. nih.gov

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from the system.

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2. It measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap.

Electronegativity (χ): χ = -μ. It represents the power of an atom or group to attract electrons.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy stabilization when the molecule acquires additional electronic charge from the environment, classifying it as an electrophile. nih.gov

These parameters collectively predict the molecule's behavior in chemical reactions. For this compound, the presence of both electron-donating and electron-withdrawing groups suggests a moderate chemical hardness and a significant electrophilicity index.

Table 4: Calculated Global Reactivity Descriptors for a Related Schiff Base Data adapted from a computational study on a trimethoxyphenyl-containing compound, illustrating typical values for these descriptors. nih.gov

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.33 | Measures resistance to charge transfer. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.26 | Electron escaping tendency. |

| Electronegativity (χ) | -μ | 4.26 | Electron attracting power. |

| Electrophilicity Index (ω) | μ² / (2η) | 3.89 | Capacity to accept electrons. |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in optoelectronics and photonics. A molecule's NLO response is governed by its interaction with an applied electric field, described by the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Significant NLO properties often arise in molecules with strong intramolecular charge transfer, typically those possessing both electron-donor and electron-acceptor groups connected by a π-conjugated system. researchgate.net

This compound has the necessary components for NLO activity: the electron-donating dimethoxyphenyl ring and amino group, and the electron-accepting carboxylic acid group. The charge transfer between these groups can lead to a large change in dipole moment upon excitation, resulting in a non-zero hyperpolarizability. Computational analysis of similar molecules has been used to predict these properties. researchgate.netresearchgate.net

Table 5: Calculated NLO Properties for an Analogous Benzofuran Acetic Acid Data adapted from a computational study on 2-(5-methyl-1-benzofuran-3-yl) acetic acid, showing the types of values obtained from NLO calculations. researchgate.net Units are in atomic units (a.u.).

| Property | Component | Monomer Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μ_total | 2.15 |

| Polarizability (α) | α_total | 165.7 |

| Hyperpolarizability (β) | β_total | 796.4 |

Tautomerism and Isomeric Forms

This compound can exist in several isomeric and tautomeric forms, which are crucial for its chemical behavior and biological function.

Enantiomers: The alpha-carbon (Cα) atom, bonded to four different groups (an amino group, a carboxyl group, a hydrogen atom, and the 2,5-dimethoxyphenyl group), is a chiral center. Therefore, the molecule exists as a pair of enantiomers: (R)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid and (S)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid. These stereoisomers are non-superimposable mirror images.

Tautomers: The most significant tautomerism is the acid-base equilibrium between the neutral form and the zwitterionic form.

Neutral Form: The molecule exists as written, with -NH₂ and -COOH groups. This form is favored in the gas phase and in non-polar solvents.

Zwitterionic Form: In polar solvents like water or in the solid crystalline state, an intramolecular proton transfer occurs from the acidic carboxyl group to the basic amino group. This results in a zwitterion, which has a carboxylate group (-COO⁻) and an ammonium group (-NH₃⁺). Computational studies on tautomerism investigate the relative stability of these forms in different environments. nih.gov

Rotational Isomers (Conformers): As discussed in the conformational analysis, rotation around single bonds leads to multiple stable conformers with different spatial arrangements and relative energies. uc.pt

Thermodynamic Property Calculations (Heat Capacities, Entropies, Enthalpy Changes)

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific experimental or calculated thermodynamic property data for this compound. Consequently, detailed research findings, including data tables for heat capacities, entropies, and enthalpy changes for this particular compound, cannot be provided at this time.

While general methodologies exist for the computational prediction of such properties for organic molecules, specific studies applying these methods to this compound have not been published or are not publicly accessible. Thermodynamic properties are highly specific to the molecular structure of a compound. Therefore, data for related but structurally different molecules, such as other substituted phenylacetic acids or different amino acids, cannot be accurately extrapolated to represent this compound.

Further research, either through experimental calorimetry or dedicated computational studies (e.g., using Density Functional Theory or other ab initio quantum chemistry methods), would be required to determine the heat capacity, entropy, and enthalpy changes associated with this compound.

Derivatives and Structural Analogues in Research

Modifications on the 2,5-Dimethoxyphenyl Ring

Alterations to the 2,5-dimethoxyphenyl ring are a primary strategy for modulating the parent compound's characteristics. These changes range from simple halogenation to complete replacement of the aromatic system.

Halogenation and Halogenated Analogues

The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring is a common medicinal chemistry tactic to alter a molecule's electronic properties, lipophilicity, and metabolic stability. Research has produced several halogenated analogues of the parent amino acid. For instance, bromo-substituted derivatives such as 2-amino-2-(5-bromo-2-methoxyphenyl)acetic acid and (S)-2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid are documented. nih.govbldpharm.com The presence of bromine significantly increases the molecular weight and can influence binding interactions. nih.gov

While direct studies on chlorinated analogues of 2-amino-2-(2,5-dimethoxyphenyl)acetic acid are not extensively detailed in available literature, the investigation of chlorinated phenylglycine derivatives is a known area of research. nih.govmedchemexpress.com For example, 2-amino-2-(3-chlorophenyl)acetic acid is recognized as a glycine (B1666218) derivative. medchemexpress.com The study of halogenated amino acids is a broader field, with many natural products from marine organisms and fungi containing chlorinated or brominated tyrosine and tryptophan residues. mdpi.com These natural precedents underscore the chemical and biological relevance of incorporating halogens into amino acid structures.

Table 1: Examples of Halogenated Phenylglycine Analogues

| Compound Name | Ring Substituents | Halogen(s) | Reference(s) |

| 2-Amino-2-(5-bromo-2-methoxyphenyl)acetic acid | 5-bromo, 2-methoxy | Bromine | nih.gov |

| (S)-2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid | 2-bromo, 5-methoxy | Bromine | bldpharm.com |

| 2-Amino-2-(3-chlorophenyl)acetic acid | 3-chloro | Chlorine | medchemexpress.com |

| 3,5-Dichlorotyrosine | 3,5-dichloro, 4-hydroxy | Chlorine | mdpi.com |

| 3-Bromo-5-chlorotyrosine | 3-bromo, 5-chloro, 4-hydroxy | Bromine, Chlorine | mdpi.com |

Alkyl and Alkoxy Substituent Variations

Replacing the methoxy (B1213986) groups with other alkyl or more extended alkoxy chains is another key modification strategy. The 2,5-dimethylphenyl analogue, (R)-2-amino-2-(2,5-dimethylphenyl)acetic acid, is a direct example where both methoxy groups are substituted by methyl groups. bldpharm.comnih.gov This change reduces the polarity and hydrogen bond accepting capability at these positions. The 2,5-dimethylphenyl scaffold itself has been utilized in the synthesis of other chemical classes, such as antimicrobial thioureido acid derivatives. nih.gov

Mixed substitutions are also explored, as seen in (S)-2-amino-2-(2-methoxy-4-methylphenyl)acetic acid, which features one methoxy and one methyl group. bldpharm.com Furthermore, research on related scaffolds like 2,5-dimethoxyphenylpiperidines has shown that extending a methoxy (MeO) group to a longer ethoxy (EtO) group is a tolerated modification that can maintain biological activity. acs.org

Table 2: Alkyl and Alkoxy Analogue Examples

| Compound Name | Ring Substituents | Variation Type | Reference(s) |

| (R)-2-Amino-2-(2,5-dimethylphenyl)acetic acid | 2,5-dimethyl | Alkyl (Methyl) | bldpharm.com |

| (S)-2-Amino-2-(2-methoxy-4-methylphenyl)acetic acid | 2-methoxy, 4-methyl | Mixed Alkoxy/Alkyl | bldpharm.com |

| Ethoxy Analogues of 2,5-dimethoxyphenylpiperidines | 2-ethoxy, 5-methoxy (example) | Alkoxy (Ethoxy) | acs.org |

Other Aromatic and Heteroaromatic Ring Systems

To explore a wider chemical space, the entire 2,5-dimethoxyphenyl ring can be replaced with other cyclic systems. These include larger aromatic structures like naphthyl rings or various heteroaromatic systems containing atoms such as nitrogen, sulfur, or oxygen. mdpi.com The use of a 2-naphthyl ring, for example, has been shown to be a viable substitute for a trimethoxyphenyl ring in some compound series. mdpi.com

Heterocyclic analogues represent a significant departure from the original structure. An example is 2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid, where the phenyl ring is replaced by a pyrazole (B372694) ring system. nextpeptide.com Other research has focused on synthesizing complex molecules that incorporate heterocyclic systems like thieno[2,3-d]pyrimidines, which are then linked to a phenylacetic acid moiety. nih.gov These modifications drastically alter the shape, size, and electronic distribution of the molecule.

Derivatives at the α-Carbon and Carboxylic Acid Group

Modifications are not limited to the side chain's aromatic ring. The core amino acid functional groups—the carboxylic acid and the amine attached to the alpha-carbon—are common sites for derivatization.

Esters and Amides

The carboxylic acid group is readily converted into esters and amides to modify the compound's solubility, stability, and transport properties. Esterification, for instance, masks the polar carboxylic acid group, often increasing lipophilicity. Methyl and ethyl esters are common examples of such modifications. ambeed.com

Amide derivatives are also widely synthesized. Research into related structures, such as amide derivatives of 5,6-dimethoxy-2,3-dihydro-1H-inden(-1-yl)acetic acid, highlights the investigation of these derivatives for their biological activities. nih.gov Similarly, amides of other amino acids, like (2R)-2-[(2,2-dimethylpropanoyl)amino]-2-(4-hydroxyphenyl)acetic acid, are synthesized as reference standards and potential active molecules.

Amino Acid Conjugates and Peptide Analogues

The presence of both an amino and a carboxylic acid group makes this compound a building block for peptide synthesis. It can be coupled with other amino acids to form dipeptides, tripeptides, or longer peptide chains. mdpi.com The conjugation of bioactive molecules to amino acids or peptides is a well-established strategy to improve pharmacokinetic properties. mdpi.com For instance, conjugation can target peptide transporters in the body. mdpi.com

The incorporation of non-standard amino acids like this one into a peptide sequence creates a peptide analogue. These analogues can have enhanced stability against enzymatic degradation or unique conformational properties. The broader field of peptide chemistry often involves creating mutant analogues of natural peptides by substituting specific amino acids to improve their pharmacological profiles. nih.gov The classification of related compounds often falls under "Reagents for Peptide Synthesis," indicating their utility in this area of research. medchemexpress.com

Chiral Analogues and Stereoisomers

The molecular structure of this compound contains a chiral center at the alpha-carbon (the carbon atom bonded to the amino group and the carboxyl group). This chirality means the compound can exist as two distinct, non-superimposable mirror images known as enantiomers: (R)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid and (S)-2-amino-2-(2,5-dimethoxyphenyl)acetic acid. The spatial arrangement of the substituents around this chiral center is a critical determinant of the molecule's interaction with other chiral molecules, such as biological receptors and enzymes.

The synthesis of enantiomerically pure α-amino acids is a significant area of research, employing various strategies to achieve high levels of stereochemical control. acs.org General approaches include the kinetic resolution of racemic mixtures, often through enzymatic hydrolysis, and asymmetric synthesis. nih.gov Asymmetric synthesis can be achieved using chiral auxiliaries, which temporarily impart their chirality to the molecule to guide the reaction, or through catalysis with chiral catalysts. acs.org More advanced methods, such as photochemical deracemization using a chiral photocatalyst, have been developed for the enantioselective preparation of cyclic dipeptides (2,5-diketopiperazines), which are derived from amino acids. researchgate.net This technique allows for the conversion of a racemate into a single desired enantiomer with high enantiomeric excess. researchgate.net

In the broader context of 2,5-dimethoxyphenyl analogues, the stereochemistry is crucial for biological activity. Studies on structurally related compounds consistently demonstrate that biological activity, such as receptor agonism, often resides primarily in one enantiomer. For example, in a series of 2,5-dimethoxyphenylpiperidine analogues, it was observed that the 5-HT₂A receptor agonist activity was predominantly associated with a single enantiomer across the entire series. acs.org Similarly, research on 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA), an analogue of the core structure, found a notable difference in potency between its stereoisomers. The S(+) enantiomer was determined to be approximately six times more potent as a 5-HT₂B receptor agonist than its corresponding R(-) enantiomer. nih.gov

Table 1: Stereoisomer Potency Comparison for a Structural Analogue

Comparative Studies of Structure-Reactivity Relationships within Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve the systematic modification of a molecule's structure to map its effect on biological activity. For analogues of this compound, SAR research has primarily focused on related phenethylamine (B48288) and piperidine (B6355638) series to understand their interactions with serotonin (B10506) receptors. nih.govnih.gov These studies reveal that specific structural features of the 2,5-dimethoxyphenyl moiety are critical determinants of receptor affinity, potency, and selectivity.

A key focus of SAR studies has been the substituent at the 4-position of the phenyl ring. Research on 2,5-dimethoxyphenylpiperidines demonstrated that the nature of the 4-substituent is a major determinant of the compound's activity at the 5-HT₂A receptor. acs.org Similarly, for a series of 4-substituted 1-(2,5-dimethoxyphenyl)isopropylamine analogues, the affinity for both 5-HT₂A and 5-HT₂B receptors was found to be significantly correlated with the lipophilicity of the 4-position substituent. nih.gov However, this correlation did not extend to predicting the functional outcome (agonist versus antagonist action) at the 5-HT₂B receptor, indicating a more complex relationship between structure and function. nih.gov

Modifications to other parts of the scaffold have also been explored. For instance, extending either of the methoxy groups on the phenyl ring to an ethoxy group was found to be somewhat tolerated in terms of maintaining agonist potency at the 5-HT₂A receptor. acs.org The inherent flexibility of the side chain is another important factor; constraining the flexible phenethylamine side chain of a potent agonist into a piperidine ring system was a key strategy in the development of a novel class of selective 5-HT₂A receptor agonists. acs.orgnih.gov This work led to the identification of compounds with desirable drug-like properties, highlighting the power of SAR in optimizing molecular structures. nih.gov The discovery of potent 5-HT₂A receptor agonists with little or no psychedelic-like activity in animal models from SAR studies on 2,5-dimethoxyphenethylamines provides a foundation for developing non-psychedelic therapeutic agents. nih.gov

Table 2: Structure-Activity Relationship Observations in 2,5-Dimethoxyphenyl Analogues

Applications in Advanced Organic Synthesis

Role as a Chiral Building Block in Enantioselective Synthesis

The presence of a stereogenic center at the α-carbon makes 2-amino-2-(2,5-dimethoxyphenyl)acetic acid a valuable chiral building block in enantioselective synthesis. The ability to introduce a specific stereochemistry is crucial in the synthesis of biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

Methodologies for the asymmetric synthesis of α-amino acids are well-established and can be applied to produce enantiomerically pure forms of this compound. One common approach involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For instance, pseudoephenamine has been demonstrated as a versatile chiral auxiliary for the asymmetric alkylation of glycine (B1666218) enolates, a strategy that could be adapted for the synthesis of this specific amino acid. nih.gov The use of chiral Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands has also emerged as a leading methodology for the synthesis of various tailor-made α-amino acids. nih.gov

Another key strategy is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the related compound, 2-amino-2-(2,5-dihydroxyphenyl)acetic acid, asymmetric catalysis using chiral ligands like BINOL in reductive amination has been shown to achieve high enantiomeric excess. nih.gov While direct examples for the dimethoxy-substituted analogue are not prevalent in the reviewed literature, these established methods provide a clear pathway for its enantioselective preparation.

Table 1: Methods for Enantioselective Synthesis of α-Amino Acids

| Method | Description | Key Features | Potential Application to this compound |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. | High diastereoselectivity, well-established methods. nih.gov | The use of chiral auxiliaries like pseudoephenamine in alkylation reactions of a glycine equivalent. nih.gov |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. | High efficiency, atom economy. | Reductive amination of a corresponding α-keto acid or imine using a chiral catalyst. nih.gov |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer of a racemic mixture. | High enantioselectivity, mild reaction conditions. | Lipases or esterases could be used to selectively hydrolyze an ester derivative of the racemic amino acid. nih.gov |

Intermediate in the Synthesis of Complex Organic Molecules

The structural motifs present in this compound make it a valuable intermediate in the synthesis of more complex organic molecules, including natural product analogs. The amino acid backbone provides a scaffold for peptide synthesis, while the dimethoxyphenyl moiety can participate in a variety of aromatic substitution and coupling reactions.

For example, aminodimethoxyacetophenones, which are structurally related, have been utilized as starting materials in diversity-oriented synthesis (DOS) to create libraries of compounds with diverse structural features. nih.gov This approach has been used to synthesize analogs of naturally occurring compounds like flavones, coumarins, and chalcones. nih.gov The amino and carboxylic acid groups of this compound can be readily transformed into other functional groups, allowing for its incorporation into a wide range of target molecules.

A patent describes a method for the preparation of 2,5-dimethoxyphenylacetic acid, a related compound, via the hydrolysis of 2-(2,5-dimethoxyphenyl)acetonitrile. nih.gov This highlights the accessibility of the core phenylacetic acid structure, which can then be further elaborated. The amino group can be introduced through various methods, including the Strecker synthesis or reductive amination of the corresponding α-keto acid.

Precursor for Advanced Pharmaceutical Scaffolds

The phenylacetic acid moiety is a common feature in many pharmaceutically active compounds. The derivatives of this compound are explored as precursors for advanced pharmaceutical scaffolds, particularly for targeting neurological disorders and for the development of antimicrobial agents. organic-chemistry.org

The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and methods for its synthesis are of great interest. organic-chemistry.orgnih.gov The amino acid functionality of this compound can be utilized in the construction of such heterocyclic systems. For instance, intramolecular cyclization reactions of appropriately functionalized derivatives could lead to the formation of piperidinone or other nitrogen-containing heterocycles.

Furthermore, the 2,5-dimethoxyphenyl group itself is a key structural element in a number of bioactive molecules. For example, N-substituted β-amino acid derivatives bearing a 2-hydroxyphenyl core have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens. chemicalbook.com By analogy, derivatives of this compound could be investigated for similar biological activities. The general class of 2-aminothiophene derivatives has also been highlighted as a privileged scaffold in drug discovery. purdue.edu

Development of Novel Materials via Derivatization

The derivatization of this compound opens avenues for the development of novel materials with specific properties. The amino and carboxylic acid groups are ideal handles for polymerization and for grafting onto other polymer backbones.

Amino acid-functionalized polymers are a class of biomaterials that are gaining increasing attention due to their biocompatibility, biodegradability, and pH-responsiveness. researchgate.net These polymers can be synthesized by the polymerization of amino acid monomers or by the post-polymerization modification of existing polymers with amino acid derivatives. The resulting materials have potential applications in drug delivery, tissue engineering, and as chiral stationary phases for chromatography. For instance, polymers functionalized with amino acids in their side chains can exhibit tunable optical properties and self-assembly behavior. researchgate.net

Furthermore, the aromatic ring of this compound can be exploited to create polymers with enhanced thermal stability and chemical resistance. organic-chemistry.org The incorporation of this monomer into polymer chains could lead to materials with unique properties suitable for applications such as coatings and advanced composites. A patent for derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid describes their use in synthesizing high-load polystyrene-polyethylene glycol-like resins with excellent swelling characteristics, indicating the potential of amino acid derivatives in material science. yale.edu

Table 2: Potential Material Applications of this compound Derivatives

| Material Type | Derivatization Strategy | Potential Properties | Potential Applications |